REACTION_CXSMILES
|
[C:1]1([C:7](=O)[CH2:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[O:16]1[CH:20]=[C:19]([C:21]2[CH:22]=[C:23]([CH:26]=[CH:27][CH:28]=2)[CH:24]=O)[CH:18]=[N:17]1.[NH2:29][C:30]([NH2:32])=[O:31].Cl>CCO>[O:16]1[CH:20]=[C:19]([C:21]2[CH:22]=[C:23]([CH:24]3[C:8]([C:9]4[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=4)=[C:7]([C:1]4[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=4)[NH:32][C:30](=[O:31])[NH:29]3)[CH:26]=[CH:27][CH:28]=2)[CH:18]=[N:17]1
|
Name
|
|
Quantity
|
46 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(CC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
36 mg
|
Type
|
reactant
|
Smiles
|
O1N=CC(=C1)C=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1N=CC(=C1)C=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
48 mg
|
Type
|
reactant
|
Smiles
|
NC(=O)N
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 85° C. for 14 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (PE:EA=1:1)
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
O1N=CC(=C1)C=1C=C(C=CC1)C1NC(NC(=C1C1=CC=CC=C1)C1=CC=CC=C1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |